molecular formula C16H17BrN2O2 B2429966 2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 1351599-81-9

2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2429966
CAS No.: 1351599-81-9
M. Wt: 349.228
InChI Key: BZFWJAIDRWGNNF-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C16H17BrN2O2 and its molecular weight is 349.228. The purity is usually 95%.
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Scientific Research Applications

Solid State Conformations and Antidopaminergic Effects

A study by Högberg et al. (1986) discusses the X-ray structures of two new 2,6-disubstituted benzamides, exploring their solid-state conformations and antidopaminergic effects in relation to dopamine receptor models. This research highlights the importance of structural conformations in the activity of benzamide derivatives, suggesting potential applications in designing compounds targeting the dopamine receptor (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, as presented by Artheswari et al. (2019), demonstrate the compound's solid-state properties, providing insights into intermolecular interactions and potential for material science applications (Artheswari, Maheshwaran, & Gautham, 2019).

Potential Antipsychotic Agents

Research by Högberg et al. (1990) on the synthesis and antidopaminergic properties of various benzamide derivatives, including a comparison of their activities, illuminates the therapeutic potential of these compounds as antipsychotic agents. This study underscores the structural sensitivity of benzamide derivatives to modifications, which could inform the development of new therapeutic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Intramolecular Hydrogen Bonding Patterns

Du et al. (2009) reported on the intramolecular hydrogen bonding patterns in N-benzyl and N-(pyridin-2-ylmethyl) benzamides, providing valuable information on the structural chemistry that could influence the design of benzamide derivatives with specific properties for material science and molecular engineering applications (Du, Jiang, & Li, 2009).

Improved Synthesis Process

A study on an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide by Dian (2010) explores the optimization of reaction conditions, demonstrating the compound's utility in organic synthesis and potential applications in developing pharmaceuticals and chemical intermediates (Dian, 2010).

Properties

IUPAC Name

2-bromo-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-21-11-10-19(12-13-6-8-18-9-7-13)16(20)14-4-2-3-5-15(14)17/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFWJAIDRWGNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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